molecular formula C21H23N3O4S2 B2822775 N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683792-38-3

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2822775
M. Wt: 445.55
InChI Key: QEVQBXYLDAXTOM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

The compound's structure is related to those used in synthetic chemistry for creating complex molecules. For example, the use of N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides in the synthesis of hindered peptides demonstrates the utility of similar structures in pharmaceutical synthesis (E. Vedejs & C. Kongkittingam, 2000). This research highlights the efficiency of specific functional groups in facilitating peptide bond formation and methylation steps, crucial for developing therapeutics.

Anticancer Activity

Compounds with structural similarities show potential in anticancer applications. For instance, indapamide derivatives have been synthesized and evaluated for their pro-apoptotic activity against melanoma cell lines (Ö. Yılmaz et al., 2015). Such studies underline the capacity of these molecules to inhibit cancer cell growth, showcasing the relevance of this class of compounds in developing new oncology treatments.

Carbonic Anhydrase Inhibition

Several studies have explored the inhibition of human carbonic anhydrase isoforms by benzamide and sulfonamide derivatives, highlighting their potential in treating conditions like glaucoma, epilepsy, and altitude sickness. Microwave-assisted synthesis of novel acetazolamide conjugates has shown inhibition of carbonic anhydrases in the low micromolar and nanomolar range, indicating significant therapeutic potential (Ramazan Ulus et al., 2016).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of sulfonamide derivatives have been demonstrated in various studies. Compounds synthesized from sulfonyl-substituted nitrogen-containing heterocyclic systems have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (I. Sych et al., 2019). This indicates the broad-spectrum potential of these compounds in addressing infectious diseases.

Material Science and Catalysis

In material science, derivatives of similar structures have been utilized as gelators for forming supramolecular gels. The role of methyl functionality and S⋯O interaction in gelation behavior highlights the compound's utility in creating novel materials with potential applications in drug delivery systems and tissue engineering (P. Yadav & Amar Ballabh, 2020).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-4-3-11-24(12-14)30(26,27)17-8-6-16(7-9-17)20(25)23-21-22-18(13-29-21)19-10-5-15(2)28-19/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVQBXYLDAXTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

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